1,1,1-Trifluoro-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol
Description
1,1,1-Trifluoro-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol (CAS: 866135-78-6) is a fluorinated piperazine derivative characterized by:
- A trifluoromethyl group at the C1 position of the propan-2-ol chain, enhancing lipophilicity and metabolic stability.
- A piperazine ring substituted at the N4 position with a 4-methoxyphenyl group, which contributes to electronic and steric interactions in biological systems.
- A propan-2-ol backbone that facilitates hydrogen bonding and structural flexibility .
This compound’s design integrates features common to bioactive molecules targeting neurological or oncological pathways, as seen in piperazine-based drug candidates .
Properties
IUPAC Name |
1,1,1-trifluoro-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2O2/c1-21-12-4-2-11(3-5-12)19-8-6-18(7-9-19)10-13(20)14(15,16)17/h2-5,13,20H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHYTSOIVSKGLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenylpiperazine and 1,1,1-trifluoro-2-propanol.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Techniques: Such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the trifluoromethyl group or other functional groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).
Substitution: Nucleophiles like halides or amines in the presence of catalysts or under heating.
Major Products
Oxidation: Formation of trifluoromethyl ketones or aldehydes.
Reduction: Formation of trifluoromethyl alcohols or hydrocarbons.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,1-Trifluoro-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Material Science: Its unique trifluoromethyl group imparts desirable properties such as hydrophobicity and thermal stability, making it useful in the development of advanced materials.
Biological Studies: Used as a probe to study the interactions of fluorinated compounds with biological systems.
Industrial Applications: Potential use in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism by which 1,1,1-Trifluoro-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol exerts its effects involves:
Molecular Targets: It may interact with various enzymes or receptors due to its structural features.
Pathways Involved: The compound can modulate biochemical pathways by binding to specific sites on proteins or nucleic acids, influencing their activity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Structural Features and Modifications
The table below compares the target compound with structurally related analogs:
Substituent Effects on Activity and Selectivity
Trifluoromethyl Group
- The 1,1,1-trifluoro moiety in the target compound increases lipophilicity (logP ~2.5–3.0), enhancing blood-brain barrier penetration compared to non-fluorinated analogs like BM-15275 (logP ~3.5–4.0) .
- Fluorination reduces metabolic degradation, as seen in radiation countermeasures () and dopamine inhibitors (), where fluorinated analogs exhibit prolonged half-lives .
Piperazine Substitutions
- 4-Methoxyphenyl (target compound): The para-methoxy group provides electron-donating effects, optimizing receptor binding in CNS targets. This contrasts with 2-methoxyphenyl (BM-15275), where steric hindrance reduces affinity for adrenergic receptors .
- Nitro or halogen substituents (e.g., 2-methoxy-4-nitrophenoxy in ) introduce electron-withdrawing effects, altering piperazine basicity and redox stability .
Propanol Chain Modifications
- Phenoxy groups (e.g., 4-chlorophenoxy in ) improve solubility but reduce CNS penetration compared to trifluoromethyl .
Research Findings and Functional Insights
- Dopamine Uptake Inhibition : JJC8-088’s sulfonyl-piperazine design achieves sub-µM IC50 values, whereas the target compound’s methoxyphenyl group may favor serotonin receptor binding .
- Radiation Protection : Compound 1 () with a nitro group shows superior efficacy (ED50: 10 mg/kg) compared to halogenated analogs, highlighting the role of electron-withdrawing groups in scavenging radicals .
- Kinase Inhibition: Trifluoromethyl-propanol derivatives (e.g., GDC-0449 in ) target Hedgehog pathways, suggesting the target compound could share similar signaling modulation .
Biological Activity
1,1,1-Trifluoro-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol (CAS Number: 866135-78-6) is a synthetic organic compound notable for its unique trifluoromethyl, methoxyphenyl, and piperazine functional groups. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C14H19F3N2O2
- Molecular Weight : 304.31 g/mol
- IUPAC Name : this compound
The compound's biological activity is primarily attributed to its ability to interact with various biological targets, particularly receptors and enzymes. The structural features allow it to modulate biochemical pathways by binding to specific sites on proteins or nucleic acids. Key mechanisms include:
- Receptor Interaction : The piperazine moiety can facilitate binding to neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic processes.
Antidepressant Properties
Research indicates that compounds with similar structural characteristics exhibit antidepressant effects. For instance, the piperazine ring is known to enhance the activity of serotonergic agents. In vitro studies have suggested that this compound may act as a selective serotonin reuptake inhibitor (SSRI), promoting increased serotonin levels in synaptic clefts.
Anticancer Potential
Recent studies have explored the compound's potential in cancer therapy. Its ability to inhibit specific kinases involved in cell proliferation has been noted. For example, a study demonstrated that analogs of this compound exhibited promising results against triple-negative breast cancer by targeting the monopolar spindle 1 (Mps1) kinase pathway .
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals unique biological activities:
| Compound | Structure | Biological Activity |
|---|---|---|
| 4-(4-Methoxyphenyl)piperazine | Lacks trifluoromethyl group | Moderate affinity for serotonin receptors |
| 1,1,1-Trifluoro-2-propanol | Simpler analog | Limited pharmacological activity due to lack of complex functional groups |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
